molecular formula C18H13N3O5S B2548675 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034285-43-1

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2548675
CAS No.: 2034285-43-1
M. Wt: 383.38
InChI Key: SLJWCWPGTPVEHG-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound designed for advanced scientific research. Its structure, which combines elements of thienopyrimidine and chromene scaffolds, positions it as a molecule of interest due to its potential biological and chemical activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of the thienopyrimidine core involves the cyclization of a thiophene derivative with urea under reflux conditions.

  • Step 2: : The ethylation of the thienopyrimidine core is achieved using ethyl halide in the presence of a strong base like sodium hydride.

  • Step 3: : Coupling the ethylated thienopyrimidine with a chromene derivative through amide bond formation, typically using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent in the presence of DMAP (4-Dimethylaminopyridine).

Industrial Production Methods: : Scaling up these steps requires precise control of temperature, pH, and purity of reagents to ensure high yields and quality of the final product. Optimizing reaction conditions and the use of continuous flow reactors can enhance industrial scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with oxidizing agents like potassium permanganate to introduce oxygen functionalities.

  • Reduction: : Undergoes reduction reactions with agents like sodium borohydride, affecting the carbonyl groups.

  • Substitution: : Halogenation can occur at certain positions using reagents like N-bromosuccinimide.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Halogenating agents: N-bromosuccinimide, sulfuryl chloride.

Major Products

  • Oxidation: Carboxylic acids or ketones depending on the reaction site.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has diverse applications in various scientific fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a kinase inhibitor, which plays a role in cell signaling.

  • Medicine: : Explored for its anticancer properties due to its ability to inhibit enzymes involved in DNA replication.

  • Industry: : Employed in the development of new materials with unique electronic properties.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as thienopyrimidine derivatives and chromene-based molecules, N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its dual-core structure

List of Similar Compounds

  • Thienopyrimidine derivatives.

  • Chromene-based molecules.

  • Pyrimidine-fused heterocycles.

Remember, chemistry is all about exploring the endless possibilities that such compounds offer

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S/c22-12-9-14(26-13-4-2-1-3-10(12)13)16(23)19-6-7-21-17(24)15-11(5-8-27-15)20-18(21)25/h1-5,8-9H,6-7H2,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJWCWPGTPVEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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